Diisopropyl 2-((tosyloxy)imino)malonate
Description
Diisopropyl 2-((tosyloxy)imino)malonate is a chemical compound with the molecular formula C16H21NO7S and a molecular weight of 371.41 g/mol . . This compound is used in various chemical reactions, particularly in the formation of carbon-nitrogen bonds.
Properties
Molecular Formula |
C16H21NO7S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
dipropan-2-yl 2-(4-methylphenyl)sulfonyloxyiminopropanedioate |
InChI |
InChI=1S/C16H21NO7S/c1-10(2)22-15(18)14(16(19)23-11(3)4)17-24-25(20,21)13-8-6-12(5)7-9-13/h6-11H,1-5H3 |
InChI Key |
MPGJZRPXBPHKPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C(C(=O)OC(C)C)C(=O)OC(C)C |
Origin of Product |
United States |
Preparation Methods
Diisopropyl 2-((tosyloxy)imino)malonate can be synthesized through the reaction of diisopropyl 2-oxomalonate with p-toluenesulfonyl chloride in the presence of a base . The reaction typically occurs at low temperatures and does not require transition metal catalysts . The product is obtained in the form of powder or crystals with a melting point of 82-87°C .
Chemical Reactions Analysis
Diisopropyl 2-((tosyloxy)imino)malonate undergoes various chemical reactions, including:
Substitution Reactions: It acts as a doubly electrophilic reagent towards strong carbon nucleophiles such as alkyl- and arylmetals (e.g., Grignard reagents).
Common Reagents and Conditions: The reactions typically involve strong nucleophiles and are conducted at low temperatures.
Scientific Research Applications
Diisopropyl 2-((tosyloxy)imino)malonate has several scientific research applications:
Mechanism of Action
The mechanism of action of diisopropyl 2-((tosyloxy)imino)malonate involves its role as a doubly electrophilic reagent. It reacts with strong carbon nucleophiles to form carbon-nitrogen bonds . The molecular targets and pathways involved include the interaction with alkyl- and arylmetals, leading to the formation of symmetrical dialkyl- and diarylamines .
Comparison with Similar Compounds
Diisopropyl 2-((tosyloxy)imino)malonate is unique due to its doubly electrophilic nature, which allows for efficient C-N bond formation without the need for transition metal catalysts . Similar compounds include:
- Dimethyl 2-((tosyloxy)imino)malonate
- Diisopropyl 2-((methylsulfonyl)oxy)imino)malonate
- Diethyl 2-((tosyloxy)imino)malonate
- Diisopropyl 2-oxomalonate
- Diisopropyl 2,2-dihydroxymalonate
These compounds share similar structures and reactivity but differ in their specific substituents and applications.
Biological Activity
Diisopropyl 2-((tosyloxy)imino)malonate is a malonic acid derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of blood coagulation. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
- Molecular Formula : C₁₁H₁₅N₁O₄S
- Molecular Weight : 273.31 g/mol
The compound features a tosyl group, which enhances its reactivity and potential as a pharmaceutical agent.
Inhibition of Factor Xa
One of the most significant biological activities attributed to this compound is its ability to inhibit factor Xa, a key enzyme in the blood coagulation cascade. According to research, this inhibition can be beneficial in treating thromboembolic diseases such as deep vein thrombosis and pulmonary embolism. The compound acts by preventing the conversion of prothrombin to thrombin, thereby reducing clot formation .
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Inhibition of Factor Xa | Prevents thrombin generation | Treatment of thromboembolic diseases |
| Antiviral Activity | Potential against viruses (e.g., SARS-CoV-2) | COVID-19 treatment research |
| Anticancer Properties | Induces apoptosis in cancer cells | Cancer therapy development |
Antiviral Properties
Recent studies have suggested that malonate derivatives, including this compound, may exhibit antiviral properties. Research indicates that these compounds can interact with viral proteins, potentially inhibiting viral replication. This activity positions them as candidates for further investigation in the context of COVID-19 treatment .
Study on Factor Xa Inhibition
A study highlighted the synthesis of various malonic acid derivatives, including this compound, demonstrating their effectiveness in inhibiting factor Xa. The study utilized in vitro assays to confirm the inhibitory action and assessed the compounds' pharmacokinetic properties. Results indicated that these derivatives could serve as effective anticoagulants with fewer side effects compared to traditional therapies like heparin .
Antiviral Research
Another research effort focused on the antiviral potential of malonate-based compounds against SARS-CoV-2. Molecular docking studies revealed that this compound exhibited strong binding affinity to viral proteases, suggesting a mechanism for inhibiting viral replication. The binding scores were comparable to those of established antiviral agents, warranting further exploration into its therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
